

# JNT-517: A Selective SLC6A19 Inhibitor for the Treatment of Phenylketonuria

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide

### **Executive Summary**

**JNT-517** is a novel, orally active, and selective allosteric inhibitor of the solute carrier transporter SLC6A19, a key protein responsible for the reabsorption of neutral amino acids, including phenylalanine (Phe), in the kidneys and intestines.[1][2] By targeting SLC6A19, **JNT-517** promotes the excretion of excess Phe in the urine, offering a promising therapeutic strategy for the treatment of Phenylketonuria (PKU).[3][4] PKU is a rare genetic metabolic disorder characterized by the inability to properly metabolize Phe, leading to its toxic accumulation in the blood and brain.[5] Preclinical and clinical studies have demonstrated the potential of **JNT-517** to significantly reduce blood Phe levels in a dose-dependent manner, with a favorable safety and tolerability profile.[6][7] This technical guide provides a comprehensive overview of **JNT-517**, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

### Introduction to SLC6A19 and Phenylketonuria

Phenylketonuria is an autosomal recessive disorder caused by mutations in the gene encoding the enzyme phenylalanine hydroxylase (PAH). This enzyme deficiency leads to the accumulation of Phe from dietary protein, which can cause severe neurological damage if left untreated. The primary treatment for PKU is a strict, lifelong diet low in Phe, which can be challenging for patients to adhere to.







SLC6A19, also known as B(0)AT1, is a sodium-dependent neutral amino acid transporter predominantly expressed in the apical membrane of intestinal and renal tubular epithelial cells. [1][2] It plays a crucial role in the absorption and reabsorption of neutral amino acids. In the kidneys, SLC6A19 is responsible for reabsorbing the majority of filtered Phe back into the bloodstream.[4] Genetic loss-of-function mutations in SLC6A19 lead to Hartnup disorder, a generally benign condition characterized by the increased urinary excretion of neutral amino acids, including Phe. This genetic evidence provided a strong rationale for targeting SLC6A19 as a therapeutic approach for PKU.[4]

### **JNT-517: Mechanism of Action**

**JNT-517** is a small molecule that acts as a selective allosteric inhibitor of SLC6A19.[2][8] By binding to a site distinct from the amino acid binding site, **JNT-517** modulates the transporter's function, leading to a reduction in the reabsorption of Phe in the kidneys. This inhibition of SLC6A19 results in increased urinary excretion of Phe, thereby lowering its concentration in the blood.





Click to download full resolution via product page

Mechanism of Action of JNT-517

# Quantitative Data Preclinical Data

JNT-517 has demonstrated potent and selective inhibition of SLC6A19 in preclinical studies.



| Parameter                 | Value               | Species/System                                    | Reference |
|---------------------------|---------------------|---------------------------------------------------|-----------|
| IC50 (SLC6A19)            | 47 nM               | Human (in transfected cells)                      | [2][3]    |
| IC50 (SLC6A19)            | 81 nM               | Human (ex vivo<br>intestinal epithelial<br>cells) | [3]       |
| Plasma Protein<br>Binding | 19% (free fraction) | Not specified                                     | [3]       |
| Bioavailability           | 43-91%              | Mice, Rats, Dogs,<br>Non-human primates           | [3]       |

A precursor molecule, JN-170, was used in preclinical studies in a PKU mouse model (Pahenu2) and showed a dose-dependent increase in urinary amino acid excretion.[2]

### **Clinical Data**

Clinical trials in healthy volunteers and patients with PKU have shown that **JNT-517** is safe, well-tolerated, and effective in reducing blood Phe levels.

Phase 1a Study in Healthy Volunteers (NCT05781399)[9][10]

| Dose                                | Effect on Urinary Phe Excretion                    | Reference |
|-------------------------------------|----------------------------------------------------|-----------|
| Single Ascending Doses              | Dose-dependent increases                           | [7]       |
| Multiple Ascending Doses (75mg BID) | >10-fold increase in total Phe excretion at day 14 | [7]       |

Phase 1/2 Study in PKU Patients (NCT05781399)[9][11]



| Dose      | Mean Blood Phe<br>Reduction from<br>Baseline | Patient Population                     | Reference |
|-----------|----------------------------------------------|----------------------------------------|-----------|
| 75mg BID  | 44% (average across days 14, 21, and 28)     | 13 participants (8 active, 5 placebo)  | [5]       |
| 150mg BID | 60% (average across days 14, 21, and 28)     | 18 participants (11 active, 7 placebo) | [5][6]    |

# Experimental Protocols In Vitro SLC6A19 Inhibition Assay

A functional cell-based assay was utilized to determine the inhibitory activity of **JNT-517** on the SLC6A19 transporter.

- Cell Line: Likely Flp-In T-REx 293 cells engineered to co-express human SLC6A19 and its ancillary protein, TMEM27.
- Assay Principle: Measurement of the uptake of a radiolabeled substrate (e.g., [14C]isoleucine or [3H]-glutamine) into the cells in the presence and absence of the test
  compound (JNT-517).
- General Protocol:
  - Seed the SLC6A19-expressing cells in a 96-well plate and culture until confluent.
  - Wash the cells with a suitable buffer (e.g., Hank's Balanced Salt Solution).
  - Pre-incubate the cells with varying concentrations of JNT-517 for a specified time.
  - Initiate the transport reaction by adding the radiolabeled substrate.
  - After a defined incubation period, terminate the reaction by washing the cells with ice-cold buffer.
  - Lyse the cells and measure the intracellular radioactivity using a scintillation counter.







 Calculate the percent inhibition of substrate uptake at each concentration of JNT-517 and determine the IC50 value.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical characterization of SLC6A19 inhibitor JNT-517 divulged at ACS | BioWorld [bioworld.com]
- 4. jnanatx.com [jnanatx.com]



- 5. Jnana Therapeutics Reveals Positive Phase 1/2 Data for JNT-517 in Phenylketonuria, Paving Way for 2025 Pivotal Study [synapse.patsnap.com]
- 6. jnanatx.com [jnanatx.com]
- 7. Jnana reports data from trial of JNT-517 for phenylketonuria [clinicaltrialsarena.com]
- 8. jnanatx.com [jnanatx.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. A Phase 1, First-In-Human, Multiple Part, Single Ascending and Multiple Dose Study of JNT-517 in Healthy Participants and in Participants with Phenylketonuria | Genetics Metabolism [healthscholars.usf.edu]
- 11. jnanatx.com [jnanatx.com]
- To cite this document: BenchChem. [JNT-517: A Selective SLC6A19 Inhibitor for the Treatment of Phenylketonuria]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12390005#jnt-517-as-a-selective-slc6a19-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com